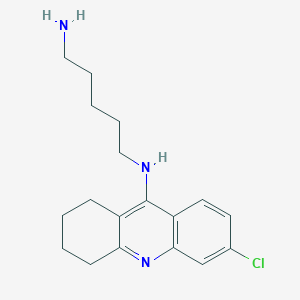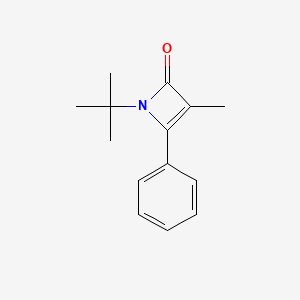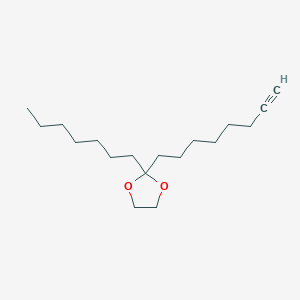![molecular formula C9H10FNOS B14213541 N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine CAS No. 823181-73-3](/img/structure/B14213541.png)
N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C9H10FNOS It is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine typically involves the reaction of 4-fluoroacetophenone with methylthiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with hydroxylamine hydrochloride under acidic conditions to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal transduction: Modulating signaling pathways by interacting with key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(4-Fluorophenyl)ethylidene]hydroxylamine
- N-[1-(4-Methylsulfanylphenyl)ethylidene]hydroxylamine
- N-[1-(4-Chlorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine
Uniqueness
N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine is unique due to the combination of the fluorophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
823181-73-3 |
|---|---|
Formule moléculaire |
C9H10FNOS |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-[1-(4-fluorophenyl)-2-methylsulfanylethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10FNOS/c1-13-6-9(11-12)7-2-4-8(10)5-3-7/h2-5,12H,6H2,1H3 |
Clé InChI |
FSQOOCKILUWHIV-UHFFFAOYSA-N |
SMILES canonique |
CSCC(=NO)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
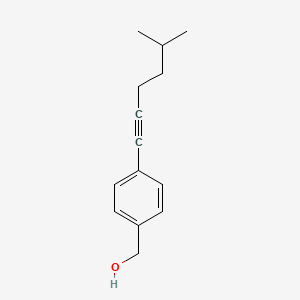
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
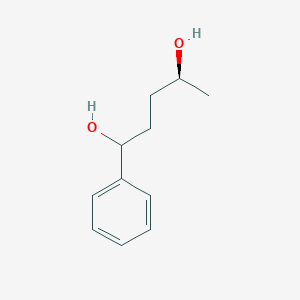

![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
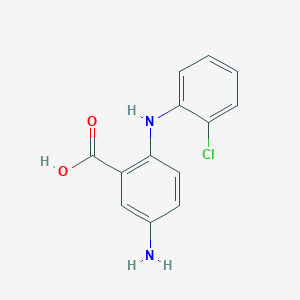
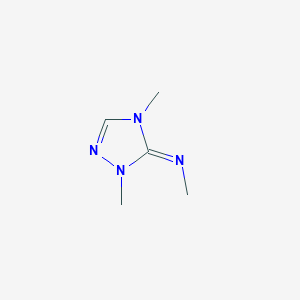
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)

